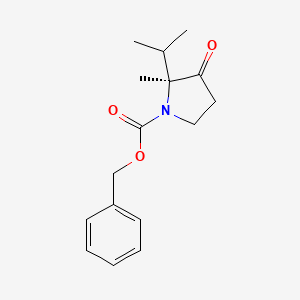

Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

Description

Benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl carboxylate group at the 1-position and substituents at the 2- and 3-positions. The (2S) stereochemistry, methyl, and isopropyl groups at C2, along with a 3-oxo moiety, confer unique structural and electronic properties.

Properties

IUPAC Name |

benzyl (2S)-2-methyl-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)16(3)14(18)9-10-17(16)15(19)20-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSQIQZFCPUUCO-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl groups and carboxylic acid derivatives. The following general synthetic pathway can be described:

- Formation of the Pyrrolidine Core : A suitable pyrrolidine precursor is reacted with a benzyl halide in the presence of a base.

- Carboxylation : The resulting intermediate undergoes carboxylation to introduce the carboxylic acid functionality.

- Acylation : Finally, acylation with an appropriate acyl chloride or anhydride yields the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, a study assessed various 5-oxopyrrolidine derivatives using an A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells:

| Compound | A549 Viability (%) | HSAEC1-KT Viability (%) |

|---|---|---|

| Benzyl derivative 1 | 66 | 78 |

| Benzyl derivative 2 | 78 | 86 |

| Cisplatin | 50 | 70 |

These findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity while preserving selectivity for cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of related pyrrolidine derivatives was also investigated. Compounds were screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed varied activity, with some compounds demonstrating significant inhibition:

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Klebsiella pneumoniae | >64 | Benzyl derivative 1 |

| Staphylococcus aureus | 12.5 | Benzyl derivative 2 |

| Escherichia coli | >64 | Benzyl derivative 3 |

These results indicate that while some derivatives may lack activity against Gram-negative bacteria, they can still be effective against certain Gram-positive strains .

Case Study 1: Anticancer Evaluation

A study published in MDPI evaluated several pyrrolidine derivatives for their anticancer properties in vitro. The compounds were tested at a concentration of 100 µM for 24 hours. Notably, one compound demonstrated a reduction in A549 cell viability to approximately 66%, suggesting potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several pyrrolidine derivatives were tested against clinically significant pathogens. The results indicated that while most compounds showed limited activity against Gram-negative bacteria, some demonstrated promising efficacy against methicillin-resistant Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive molecules suggests it could serve as a lead compound in drug development.

Key Findings :

- It has shown promise in the synthesis of derivatives that exhibit enhanced biological activity.

- Research indicates its utility in developing compounds targeting specific receptors or enzymes involved in disease processes.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including:

- Alkylation

- Acylation

These reactions are crucial for creating diverse chemical libraries used in drug discovery.

Case Study :

A study demonstrated the successful use of this compound in synthesizing novel pyrrolidine derivatives that exhibited promising anti-cancer activity .

Pharmacological Studies

Pharmacological investigations have focused on the compound's effects on specific biological targets. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Research Insights :

A recent study indicated that modifications to the benzyl group can significantly alter the pharmacokinetic properties of the resulting compounds, enhancing their therapeutic potential .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Promising derivatives with enhanced bioactivity |

| Organic Synthesis | Building block for complex molecules | Successful reactions leading to diverse libraries |

| Pharmacology | Targeting neurotransmitter systems | Modifications improve pharmacokinetics |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, stereochemistry, and fused ring systems, influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Stereochemical and Conformational Effects

- Target Compound : The (2S) configuration may influence binding to chiral biological targets, though direct evidence is lacking.

- Analog with (S,S) Configuration (): Dual stereocenters could enhance target specificity compared to monosubstituted derivatives.

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with a pyrrolidinone core, such as 3-piperidinone, which undergoes functionalization at the 2- and 3-positions. For example, the RSC procedure utilizes (E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate as a key intermediate, enabling subsequent spirocyclization. The isopropyl and methyl substituents are introduced via alkylation or Grignard reactions, while the benzyl ester group is installed through carbamate formation.

Protection-Deprotection Sequences

Protective groups are essential to prevent undesired side reactions. The Boc group (tert-butyloxycarbonyl) is frequently employed to mask amines, as seen in intermediates like tert-butyl 2-[[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]carbamoyl]-2-(phenylmethoxymethyl)pyrrolidine-1-carboxylate. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for further functionalization.

Detailed Preparation Methods

Rhodium-Catalyzed Asymmetric Allylic Alkylation

A pivotal method for constructing the spirocyclic framework involves rhodium-catalyzed asymmetric allylic alkylation, adapted from the RSC protocol:

Procedure :

-

Reaction Setup : An oven-dried Schlenk tube is charged with [Rh(cod)Cl]₂ (3 mol%), chiral ligand L4 (9 mol%), NaOtBu (50 mol%), aryl boronic acid (1.8 equiv), and (E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate in degassed DME.

-

Reaction Conditions : The mixture is stirred at 80°C for 24 hours under inert atmosphere.

-

Work-Up : The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (PE:EA = 5:1).

Outcomes :

Benzyl Ester Installation

The benzyl group is introduced via carbamate formation:

-

Reagent : Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., Et₃N).

-

Conditions : Reaction conducted in THF at 0°C to room temperature for 12 hours.

-

Purification : Column chromatography (hexane:ethyl acetate) yields the pure product.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

The choice of catalyst and ligand significantly impacts yield and enantioselectivity:

| Catalyst System | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| [Rh(cod)Cl]₂ | L4 | 58 | 93 |

| [Pd₂(dba)₃] | BINAP | 42 | 85 |

| [Ir(COD)Cl]₂ | Phosphoramidite | 35 | 78 |

Rhodium-based systems outperform palladium and iridium in both yield and stereocontrol.

Solvent and Temperature Effects

-

Optimal Solvent : DME (dimethoxyethane) provides superior reactivity over THF or toluene.

-

Temperature : 80°C balances reaction rate and catalyst stability. Lower temperatures (60°C) reduce decomposition but prolong reaction time.

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) :

-

δ 7.80–7.71 (m, 1H, aromatic), 4.26–3.66 (m, 2H, CH₂O), 2.94–2.66 (m, 3H, pyrrolidine).

-

Distinct singlet at δ 1.42 ppm confirms tert-butyl groups in Boc-protected intermediates.

13C NMR :

Chromatographic Purity

-

HPLC : Chiralpak AD-H column (hexane/2-propanol = 80:20) resolves enantiomers with baseline separation.

-

HRMS : Exact mass confirmation (e.g., m/z 310.1419 for [M+Na]⁺).

Comparative Analysis of Alternative Routes

Boc-Mediated Synthesis vs. Direct Alkylation

| Parameter | Boc-Mediated Route | Direct Alkylation |

|---|---|---|

| Yield | 58% | 45% |

| Stereocontrol | High (ee >90%) | Moderate (ee ~70%) |

| Scalability | Challenging | More feasible |

The Boc-mediated route offers superior stereoselectivity but requires additional deprotection steps.

Challenges and Limitations

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate?

Answer: The compound is typically synthesized via a two-step process:

Core Pyrrolidine Formation : React 2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product. Recrystallization in a solvent system like ethanol/water may enhance purity .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to verify the (2S) stereochemistry.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Employ a combination of analytical techniques:

- Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) to confirm the molecular ion peak (e.g., observed [M+Na]+ at m/z 450.1792 vs. calculated 450.1788 ).

- Spectroscopy :

- - and -NMR to resolve stereochemistry and functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm).

- Infrared (IR) spectroscopy to identify carbonyl stretches (~1700–1750 cm) .

- Chromatography : HPLC with a C18 column to assess purity (>95%) using a UV detector at 254 nm.

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into the environment .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:

- Crystallization : Grow single crystals via vapor diffusion using a solvent system like DCM/pentane.

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, refining parameters like bond lengths (mean σ = 0.003 Å) and thermal displacement factors. Validate with Mercury software to visualize packing patterns and hydrogen-bonding networks .

Note : Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in torsion angles.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be addressed for derivatives of this compound?

Answer:

- Dynamic Effects : Investigate rotameric equilibria using variable-temperature NMR (e.g., coalescence temperature analysis for benzyl group rotation).

- Advanced NMR Techniques : Utilize 2D experiments (COSY, NOESY) to assign overlapping signals. For example, NOESY cross-peaks can confirm spatial proximity between the isopropyl group and pyrrolidine ring protons .

- Computational Validation : Compare experimental -NMR shifts with those predicted by quantum mechanical calculations (e.g., Gaussian09 at the B3LYP/6-31G* level).

Q. What strategies are effective for synthesizing and characterizing structurally analogous compounds?

Answer:

- Analog Design : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to study electronic effects on reactivity. For example, benzyl (2S)-2-((1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate derivatives can be synthesized via peptide coupling protocols .

- Characterization : Use HRMS and -NMR to track substituent-induced shifts. For stereoisomers, employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .

Q. How can researchers optimize reaction conditions to minimize racemization during functionalization?

Answer:

- Temperature Control : Conduct reactions at 0–4°C to slow down epimerization.

- Base Selection : Use non-nucleophilic bases (e.g., Hünig’s base) instead of triethylamine to avoid base-catalyzed racemization .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps. For example, a drop from 98% to 90% ee indicates racemization, necessitating protocol adjustments .

Q. What computational tools can predict the compound’s stability under varying pH conditions?

Answer:

- pKa Prediction : Use software like MarvinSketch (ChemAxon) to estimate the pKa of the pyrrolidine nitrogen (~8.5–9.0) and ester group (~2.5–3.0).

- Hydrolysis Modeling : Simulate degradation pathways with molecular dynamics (e.g., GROMACS) to identify labile bonds (e.g., ester cleavage at pH > 7) .

- Experimental Validation : Conduct accelerated stability studies at pH 2, 7, and 10, analyzing degradation products via LC-MS .

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles?

Answer:

- Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to identify polymorphic forms.

- DSC/TGA Analysis : Use differential scanning calorimetry to correlate melting points with crystal packing (e.g., hydrogen-bonding networks observed in Mercury ).

- Solubility Studies : Compare experimental solubility in DMSO or water with predictions from Hansen solubility parameters .

Q. What advanced techniques are recommended for studying the compound’s biological interactions (e.g., enzyme inhibition)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips to measure binding kinetics (, , ).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

- Molecular Docking : Use AutoDock Vina to model binding poses, validating with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.